Famprofazone-d3
Description
Role of Deuterated Analogs in Modern Analytical Chemistry and Biochemical Studies
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in modern analytical chemistry. medchemexpress.com This substitution results in a molecule with a higher molecular weight, which is easily detectable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.com
In quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are often used as internal standards. researchgate.net An ideal internal standard has very similar chemical and physical properties to the analyte being measured, such as extraction recovery and chromatographic retention time, but a distinguishable molecular mass. researchgate.net Deuterated analogs fit this role exceptionally well. researchgate.net
Furthermore, deuterium labeling can influence the pharmacokinetic properties of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" can lead to a longer half-life and increased bioavailability of the deuterated compound compared to its non-deuterated counterpart. simsonpharma.comvulcanchem.com
Contextualizing Famprofazone-d3 within Research Methodologies
This compound is the deuterated analog of Famprofazone (B1672048), a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone (B3327878) series. vulcanchem.combiocrick.comwikipedia.org In this compound, three hydrogen atoms on the methyl group have been replaced with deuterium atoms. vulcanchem.com This isotopic labeling makes it a valuable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard in analytical methods.
The presence of the deuterium label allows for precise tracking and quantification of Famprofazone and its metabolites in biological samples using techniques like mass spectrometry. vulcanchem.com Its use as an internal standard is crucial for ensuring the accuracy and reliability of analytical results, especially when determining the concentration of Famprofazone or its metabolites in complex matrices like urine or plasma. researchgate.netnih.gov
Chemical and Physical Properties of Famprofazone and this compound
| Property | Famprofazone | This compound |
| Molecular Formula | C₂₄H₃₁N₃O biocrick.com | C₂₄H₂₈D₃N₃O pharmaffiliates.comlgcstandards.com |
| Molecular Weight | 377.52 g/mol biocrick.com | 380.54 g/mol pharmaffiliates.com |
| IUPAC Name | 1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one nih.gov | 1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one vulcanchem.comlgcstandards.com |
| CAS Number | 22881-35-2 nih.gov | 1346601-05-5 pharmaffiliates.comlgcstandards.com |
| Appearance | Powder biocrick.com | Not specified |
| Solubility | Soluble in DMSO biocrick.com | Not specified |
Synthesis of this compound
The synthesis of this compound typically involves the incorporation of deuterium at specific sites during the chemical reaction sequence. vulcanchem.com A common method utilizes deuterated methylamine (B109427) (CD₃NH₂) in a condensation reaction with 1-phenylpropan-2-one and 1-methyl-2-phenyl-4-isopropylpyrazol-3-one. vulcanchem.com Industrial-scale production often employs optimized conditions, such as a reaction temperature of 60°C and a 24-hour reflux in deuterated solvents, to achieve high yields, often exceeding 85%. vulcanchem.com Following the synthesis, purification steps like column chromatography or recrystallization are performed to ensure high isotopic purity, typically ≥98%, which is verified by techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). vulcanchem.com
Research Applications of this compound
This compound serves as a critical tool in various research applications, primarily due to its isotopic label, which allows for precise tracking and quantification in complex biological systems.
Pharmacokinetic Studies
The deuterium label in this compound enables accurate monitoring of its absorption, distribution, metabolism, and excretion (ADME) using mass spectrometry. vulcanchem.com Studies have shown that deuterium labeling can slow down hepatic metabolism, leading to an extended elimination half-life. vulcanchem.com For instance, in murine models, the half-life of this compound was 6.2 hours compared to 4.5 hours for the non-deuterated Famprofazone. vulcanchem.com This alteration in metabolism also results in increased bioavailability. vulcanchem.com
A study in pigs demonstrated the utility of this compound in tracking tissue distribution, showing accumulation in the liver. vulcanchem.com The metabolic profile of Famprofazone includes its conversion to methamphetamine and amphetamine. wikipedia.org this compound undergoes hepatic oxidation by the enzyme cytochrome P450 2D6 (CYP2D6) to form methamphetamine-d3 and amphetamine-d3. vulcanchem.com
Use as an Internal Standard
In analytical chemistry, particularly in quantitative mass spectrometry, deuterated compounds like this compound are ideal internal standards. researchgate.net They are added to samples in a known quantity to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.gov The use of an isotopic analogue of the analyte as an internal standard is a common practice in bioanalytical methods to ensure accuracy and precision. researchgate.netnih.gov For example, deuterated analogs of amphetamine and methamphetamine are used as internal standards in gas chromatography-mass spectrometry (GC-MS) analysis of urine samples. biocrick.comresearchgate.net
Analytical Techniques Involving this compound
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for detecting and quantifying this compound and its metabolites. The mass difference between the deuterated and non-deuterated compounds allows for their distinct identification and measurement. simsonpharma.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been extensively used to analyze the metabolites of Famprofazone, such as methamphetamine and amphetamine, in urine samples. biocrick.comresearchgate.netresearchgate.net Derivatization techniques are often employed to improve the chromatographic properties and mass spectral characteristics of the analytes. biocrick.comresearchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods have been developed for the quantification of this compound in biological tissues like the liver. vulcanchem.com These methods often involve sample preparation steps such as enzymatic digestion, protein precipitation, and solid-phase extraction (SPE) to isolate the analyte of interest. vulcanchem.com A validated LC-MS method for this compound in liver tissue achieved a limit of quantification (LOQ) of 5 ng/g. vulcanchem.com
Detailed Research Findings
Several studies have investigated the metabolism and excretion of Famprofazone, providing valuable data that underscores the importance of its deuterated analog in research.
Metabolite Identification: Following administration, Famprofazone is metabolized to methamphetamine and amphetamine. wikipedia.orgoup.com Studies have identified both d- and l-enantiomers of these metabolites in urine. researchgate.netbu.edu
Excretion Profiles: Research on volunteers who took Famprofazone showed that peak concentrations of methamphetamine and amphetamine in urine were reached at different times, and the metabolites could be detected for several days post-administration. biocrick.comresearchgate.netnih.gov
Enantiomeric Composition: The analysis of the enantiomeric composition of the methamphetamine and amphetamine metabolites is crucial for distinguishing between the legal use of Famprofazone and the illicit use of amphetamines. bu.edu Studies have shown that the metabolism of Famprofazone leads to a predictable pattern of enantiomers. researchgate.netoup.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31N3O |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |
InChI Key |
GNUXVOXXWGNPIV-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C)C(C)CC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation of Famprofazone D3
Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules
The introduction of deuterium into complex organic molecules like Famprofazone (B1672048) requires synthetic strategies that are both regioselective and efficient. Deuterium labeling can be achieved through two primary approaches: incorporating deuterium-labeled building blocks during the synthesis or by hydrogen-isotope exchange reactions on the final molecule or a late-stage intermediate.
For Famprofazone-d3, the most common strategy involves the use of a deuterated precursor. This method offers high control over the position and number of deuterium atoms incorporated. The stability of the C-D bond is significantly greater than the C-H bond, a phenomenon known as the kinetic isotope effect. This increased stability can influence the metabolic pathways of the drug, often leading to a slower rate of metabolism.
Methodologies for the Preparation of this compound
The synthesis of this compound is typically achieved by modifying the established synthetic route for Famprofazone. A key step in the synthesis of Famprofazone involves the condensation of 1-phenylpropan-2-one with 1-methyl-2-phenyl-4-isopropylpyrazol-3-one and methylamine (B109427). To introduce the deuterium label, deuterated methylamine (CD3NH2) is utilized in this condensation reaction. vulcanchem.com This approach specifically labels the N-methyl group with three deuterium atoms.
The reaction is often carried out under optimized conditions, such as refluxing in a deuterated solvent at approximately 60°C for 24 hours, to achieve high yields, which can exceed 85%. vulcanchem.com Following the reaction, purification is essential to ensure the final product is of high purity. This is typically accomplished through techniques like column chromatography or recrystallization. vulcanchem.com
Analytical Characterization of Isotopic Purity and Site-Specific Deuteration
To confirm the successful synthesis and isotopic labeling of this compound, rigorous analytical characterization is necessary. This process verifies the chemical identity, isotopic purity, and the specific location of the deuterium atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) is a primary technique used to confirm the molecular weight of the synthesized compound. vulcanchem.com For this compound, the expected molecular weight would be approximately 380.5 g/mol , which is higher than that of the non-deuterated Famprofazone (377.532 g/mol ) due to the three deuterium atoms. vulcanchem.comwikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for both the characterization of this compound and its application in analytical methods. vulcanchem.comjfda-online.comresearchgate.net In these techniques, the deuterated standard co-elutes with the non-deuterated analyte, but they are distinguished by their different mass-to-charge ratios (m/z). ufrrj.br This allows for precise quantification, even at low concentrations. For instance, a validated LC-MS method for this compound in liver tissue has a limit of quantification (LOQ) of 5 ng/g. vulcanchem.com
The isotopic purity of this compound is a critical parameter, and it is typically required to be ≥98% for use as an internal standard. vulcanchem.com This ensures the accuracy and reliability of the analytical data obtained using this deuterated analog.
Advanced Analytical Methodologies Employing Famprofazone D3
Mass Spectrometry (MS)-Based Quantitative Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the quantification and identification of compounds with high sensitivity. rsc.org When coupled with methods like isotope dilution, its quantitative capabilities are significantly enhanced.
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. inorganicventures.com Famprofazone-d3 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of unlabeled famprofazone (B1672048). vulcanchem.combioanalysis-zone.com In this method, a known quantity of this compound is added to a sample at the beginning of the preparation process. bioanalysis-zone.com This "spike" equilibrates with the naturally occurring analyte in the sample. inorganicventures.com
Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences the same variations and losses during sample extraction, cleanup, and ionization. bioanalysis-zone.comisolife.nl By measuring the ratio of the mass spectrometric signal of the analyte to that of the known amount of the internal standard, the initial concentration of the analyte can be calculated with high accuracy. inorganicventures.com This approach effectively corrects for matrix effects and variations in instrument response, making it a robust method for complex biological samples. isolife.nlwuxiapptec.com The use of an enriched isotope of the element of interest as an internal standard is a unique capability of ICP-MS. inorganicventures.com
The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of bioanalytical assays. bioanalysis-zone.comscispace.com Regulatory guidelines often recommend using a stable isotope-labeled internal standard for bioanalysis due to its ability to mimic the analyte of interest during the entire analytical process. bioanalysis-zone.comtandfonline.com This co-elution and similar behavior in the ion source compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument performance, leading to highly reproducible results. bioanalysis-zone.comwuxiapptec.comsci-hub.se
For instance, a validated liquid chromatography-mass spectrometry (LC-MS) method for famprofazone and its metabolites in liver tissue demonstrated high precision (CV% ≤ 10%) and accuracy (bias ≤ 13%). nih.gov Similarly, another validated LC-MS method for this compound in liver tissue achieved intraday precision of ≤10% and accuracy within ±13%. vulcanchem.com While deuterated standards are highly effective, it is noted that extensive deuteration can sometimes cause slight shifts in chromatographic retention time compared to the unlabeled analyte, a factor that must be considered during method development. rsc.orgwuxiapptec.comscispace.com However, for many applications, the benefits of improved data quality far outweigh this potential issue. scispace.comresearchgate.net
| Parameter | Validation Result | Reference |
| Analyte | Famprofazone, Amphetamine, Methamphetamine | nih.gov |
| Matrix | Liver Tissue | nih.gov |
| Precision (CV%) | ≤ 10% | nih.gov |
| Bias | ≤ 13% | nih.gov |
| Limit of Quantification (LOQ) | 5 ng/g | vulcanchem.comnih.gov |
To achieve the best performance with deuterated standards, mass spectrometric parameters must be carefully optimized. researchgate.netresearchgate.net This process involves adjusting various settings to maximize the signal for both the analyte and the internal standard while ensuring stable and reproducible ionization and fragmentation. bu.edu Key parameters for optimization include ion source settings such as corona discharge current, sample cone voltage, and desolvation temperatures, which can vary depending on the specific compound and matrix. researchgate.netunizar.es
For example, in one study, optimized parameters included a corona current of 4 mA and a sample cone voltage of 80 V. unizar.es Fragmentation parameters are also critical. In tandem mass spectrometry (MS/MS), collision energy is optimized to produce characteristic and abundant product ions for selected reaction monitoring (SRM), which enhances selectivity and sensitivity. bu.edu The goal is to find a balance that provides robust and consistent signal intensity for accurate ratio measurements between the analyte and this compound. researchgate.net
A critical step in validating an assay using a deuterated internal standard is the evaluation of potential interferences and cross-contribution. nih.govoup.com Cross-contribution, also known as crosstalk, occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa. wuxiapptec.comasme.org This can arise from two main sources: the presence of unlabeled analyte as an impurity in the deuterated standard (extrinsic factor) or the natural isotopic abundance and fragmentation patterns of the molecules (intrinsic factor). tandfonline.comasme.org
To minimize this, the mass difference between the analyte and the SIL-IS should ideally be 4–5 Da. wuxiapptec.com Before adopting a deuterated analog as an internal standard, the mass spectra of both the derivatized and underivatized compound and its standard must be evaluated to ensure there are a sufficient number of high-mass ions free from interference. asme.org Analysts must verify the isotopic purity of the standard and assess the degree of cross-contribution. wuxiapptec.com Regulatory guidance suggests that the interference from the internal standard in a blank sample should not exceed a small percentage of the response at the lower limit of quantification (LLOQ). bioanalysis-zone.com In some cases, high-resolution mass spectrometry can be employed to distinguish between analyte and internal standard signals, thereby avoiding spectral interferences. rsc.org
Coupled Chromatographic and Mass Spectrometric Techniques
Combining chromatographic separation with mass spectrometric detection creates a powerful analytical tool for complex mixtures. wikipedia.org Gas chromatography-mass spectrometry (GC-MS) is a "gold standard" for forensic substance identification and is widely used for the analysis of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com
GC-MS is a principal technique used in the analysis of famprofazone and its metabolites, particularly methamphetamine and amphetamine. researchgate.netresearchgate.netoup.com Following administration, famprofazone is metabolized in the body, and its metabolites can be detected in biological samples like urine. researchgate.netnih.gov The use of this compound is valuable in these analyses, especially in pharmacokinetic studies, as its isotopic label allows for precise tracking. vulcanchem.com
In typical GC-MS analysis of famprofazone metabolites, samples are first extracted and then often derivatized to improve their chromatographic properties and produce characteristic mass spectra. researchgate.netresearchgate.net Common derivatizing agents include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.net The derivatized compounds are then separated on a GC column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. asme.orgthermofisher.com Studies have successfully used GC-MS to identify and quantify methamphetamine and 3-hydroxymethyl-propyphenazone as the primary metabolites of famprofazone in human urine. vulcanchem.comresearchgate.net The technique is also sensitive enough to perform enantiomeric resolution, revealing the ratio of different stereoisomers of the metabolites. vulcanchem.com
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications with this compound
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a premier analytical technique for the definitive identification and quantification of chemical compounds in complex mixtures. In forensic and clinical toxicology, LC-MS/MS is a preferred confirmatory method for substance testing. windows.netcerilliant.com The application of this compound, a deuterium-labeled analog of famprofazone, is primarily as an internal standard in such assays. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision.
This compound is an ideal internal standard for the quantification of famprofazone because it shares near-identical chemical and physical properties with the non-deuterated analyte. It co-elutes with famprofazone during liquid chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass, it is readily distinguishable by the mass analyzer. This allows it to be added to a biological sample, such as urine or blood, at a known concentration before sample preparation. cerilliant.com Any loss of analyte during extraction, or variations in instrument response, will affect the internal standard to the same degree, allowing for accurate correction and reliable quantification of the target compound.
Validated LC-MS methods have been developed for the quantification of famprofazone and its primary metabolites, methamphetamine and amphetamine, in various biological matrices, including liver tissue. nih.gov For instance, one method involved enzymatic digestion of the tissue, followed by protein precipitation and solid-phase extraction (SPE) to isolate the analytes before LC-MS analysis. nih.gov Another automated system allows for the simultaneous detection of famprofazone, its precursor drugs, and their metabolites in urine samples, which are processed online from sample preparation through to LC-MS/MS detection. researchgate.net In these sophisticated applications, the inclusion of this compound would serve to correct for matrix effects and procedural inconsistencies, ensuring the integrity and accuracy of the quantitative results.
Method Development and Validation for Deuterated Analogs
The development of robust analytical methods utilizing deuterated analogs like this compound requires rigorous validation to ensure that the results are reliable, reproducible, and fit for purpose. Validation is a systematic process that confirms an analytical procedure's suitability for its intended use. Key validation parameters include linearity, sensitivity, precision, and accuracy.
Assessment of Linearity and Dynamic Range
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. The dynamic range is the concentration span from the lowest to the highest quantifiable level within which this linearity, along with acceptable accuracy and precision, is maintained. For LC-MS/MS methods, calibration curves are generated by plotting the peak area ratio of the analyte to its deuterated internal standard against the analyte's concentration. A linear regression model is typically applied, and a high correlation coefficient (r) or coefficient of determination (r²) is required to establish linearity.
Several studies on famprofazone and its metabolites report excellent linearity over wide dynamic ranges, which are representative of what would be expected for a method using this compound.
| Analyte(s) | Matrix | Linear Dynamic Range | Correlation Coefficient (r²) | Source(s) |
| Methamphetamine and related compounds | Urine | 5 ng/mL - 2000 ng/mL | Not Specified | researchgate.net |
| Amphetamines | Blood | 10 µg/L - 1000 µg/L (10 - 1000 ng/mL) | Not Specified | bu.edu |
| Famprofazone, Amphetamine, Methamphetamine | Liver | 10 ng/L - 10,000 ng/L | > 0.987 | researchgate.net |
| Amphetamine and Methamphetamine | Urine | 0.25 ng/0.5 mL - 200 ng/0.5 mL | "Excellent" | researchgate.net |
| Amphetamine and related drugs | Urine | 5 ng/mL - 1000 ng/mL | "Excellent" | cerilliant.com |
This table is interactive. You can sort and filter the data.
Determination of Limits of Detection and Quantification
The sensitivity of an analytical method is defined by its limits of detection (LOD) and quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. For bioanalytical methods, the LOQ is often referred to as the Lower Limit of Quantification (LLOQ).
Methods developed for famprofazone and similar compounds demonstrate the high sensitivity achievable with modern LC-MS/MS instrumentation.
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / LLOQ | Source(s) |
| Methamphetamine and related compounds | Urine | 5 ng/mL - 10 ng/mL | Not Specified | researchgate.net |
| Amphetamine and Methamphetamine | Blood | 2 µg/L (2 ng/mL) | 10 µg/L (10 ng/mL) | bu.edu |
| Famprofazone, Amphetamine, Methamphetamine | Liver | Not Specified | 5 ng/g | researchgate.net, nih.gov |
| Amphetamine and Methamphetamine | Urine | 0.2 ng/g | 0.6 ng/g | researchgate.net |
| Hydrocodone and metabolites | Plasma | 0.25 ng/mL | 1 ng/mL | dtic.mil |
This table is interactive. You can sort and filter the data.
Evaluation of Intra- and Inter-Assay Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually expressed as the percent coefficient of variation (%CV).
Intra-assay precision (within-run precision) measures variability within a single analytical run.
Inter-assay precision (between-run precision) assesses variability across different analytical runs, often on different days.
Accuracy describes the closeness of the mean test result to the true or accepted reference value. It is typically expressed as the percent bias or as a percentage of the nominal value. Validation guidelines often require precision to be within a ±15% CV (±20% at the LLOQ) and accuracy to be within ±15% of the nominal value (±20% at the LLOQ).
Validation data from relevant analytical methods show that high levels of precision and accuracy are consistently achieved.
| Analyte(s) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Bias or Range) | Source(s) |
| Methamphetamine and related compounds | Within 11% | Within 11% | Within 12% | researchgate.net |
| MLN8237 | 0.2% - 4% | 1% - 3.5% | 96% - 102% (Intra-day), 101% - 103% (Inter-day) | nih.gov |
| Various drugs of abuse | < 7.3% | < 7.8% | -1.0% to 6.9% | thermofisher.com |
| Amphetamines | < 15% | Not Specified | Bias extended outside ±20% for some analytes | bu.edu |
| Famprofazone and metabolites | ≤ 10% | ≤ 10% | ≤ 13% | researchgate.net, nih.gov |
| Amphetamine and Methamphetamine | < 10.8% | < 10.8% | Not Specified | researchgate.net |
This table is interactive. You can sort and filter the data.
Investigations into Metabolic Pathways and Biotransformation Using Famprofazone D3 As a Tracer
Elucidation of Biotransformation Pathways via Isotopic Labeling
The primary advantage of using Famprofazone-d3 in metabolic studies is the ability to unequivocally identify drug-related material in complex biological matrices. The deuterium (B1214612) atoms act as a tracer, allowing for the clear differentiation of metabolites from the parent compound and from endogenous molecules in mass spectrometry analysis. nih.govnih.gov When a mixture of deuterated and non-deuterated drug is administered, the resulting mass spectra exhibit a characteristic "isotope cluster" or doublet pattern for the parent drug and its metabolites, simplifying their identification. nih.gov
Famprofazone (B1672048) is known to undergo extensive metabolism, with key biotransformation pathways including N-dealkylation, β-hydroxylation, and p-hydroxylation. researchgate.netnih.gov The use of this compound would facilitate the confirmation and further exploration of these pathways. For instance, the deuterium label on the N-methyl group would be retained in metabolites formed through hydroxylation but lost in those resulting from N-dealkylation. This differential labeling provides direct evidence for the specific metabolic reactions occurring.
Key metabolic transformations of Famprofazone include its conversion to methamphetamine and amphetamine. researchgate.netoup.comdrugbank.com Studies have shown that after administration of Famprofazone, both d- and l-enantiomers of methamphetamine and amphetamine are excreted. oup.comnih.gov The use of this compound allows for precise tracking of these metabolites. For example, hepatic oxidation by cytochrome P450 2D6 (CYP2D6) is a known pathway, leading to the formation of methamphetamine-d3 and amphetamine-d3. vulcanchem.com
Analytical Strategies for the Identification of Famprofazone Metabolites
The identification and quantification of Famprofazone and its metabolites heavily rely on the coupling of chromatographic separation with mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal analytical platforms employed for this purpose. nih.govoup.comufrrj.br
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been extensively used for the analysis of Famprofazone metabolites in urine. researchgate.netoup.com To enhance the volatility and chromatographic properties of the metabolites, derivatization is often a necessary step. researchgate.netoup.com Common derivatizing agents include N-methyl-bis-trifluoroacetamide (MBTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). researchgate.netnih.govoup.com Following derivatization, the various metabolites can be separated and identified based on their retention times and mass fragmentation patterns. nih.govoup.com Selected ion monitoring (SIM) mode in GC-MS provides high sensitivity and selectivity for detecting specific metabolites. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. mdpi.com This technique is particularly useful for identifying and quantifying a wide range of metabolites in biological fluids. brjac.com.br The use of deuterated internal standards, such as amphetamine-d5 and methamphetamine-d5, is a common practice in quantitative LC-MS methods to ensure accuracy and precision. ufrrj.br
The following table summarizes the major metabolites of Famprofazone identified in human urine and the analytical techniques used for their detection.
| Metabolite | Analytical Method | Key Findings |
| Methamphetamine | GC-MS, LC-MS/MS | Major metabolite, representing a significant portion of the administered dose. nih.govoup.com |
| Amphetamine | GC-MS, LC-MS/MS | Present in smaller quantities compared to methamphetamine. nih.govoup.com |
| p-hydroxydesmethylfamprofazone | GC-MS | A unique metabolite of Famprofazone. researchgate.netoup.com |
| Norephedrine | GC-MS | Identified as a minor metabolite. nih.govoup.com |
| Norpseudoephedrine (B1213554) | GC-MS | Identified as a minor metabolite. nih.govoup.com |
| Ephedrine | GC-MS | Identified as a minor metabolite. nih.govoup.com |
| Pseudoephedrine | GC-MS | Identified as a minor metabolite. nih.govoup.com |
| p-hydroxyamphetamine | GC-MS | A hydroxylated metabolite. nih.govoup.com |
| p-hydroxymethamphetamine | GC-MS | A hydroxylated metabolite. nih.govoup.com |
| 3-hydroxymethyl-propyphenazone | GC-MS | Identified after enzymatic hydrolysis of urine samples. researchgate.net |
Stereochemical Profiling of Metabolic Products through Advanced Separation Techniques
The metabolism of Famprofazone is stereoselective, meaning that the different stereoisomers of the drug are metabolized at different rates, leading to a non-racemic mixture of metabolites. nih.gov This has significant implications, as the pharmacological and toxicological effects of a drug can be dependent on its stereochemistry. oup.com
Advanced chiral separation techniques are essential for profiling the stereoisomeric composition of Famprofazone's metabolites. Chiral chromatography, using either a chiral stationary phase or a chiral derivatizing agent, is the most common approach. mdpi.combu.edu
For the analysis of Famprofazone's amine metabolites, a common strategy involves derivatization with a chiral reagent such as S-(-)-N-trifluoroacetylprolyl chloride (TPC) or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MPTA-Cl). researchgate.netnih.gov This reaction converts the enantiomeric metabolites into diastereomeric derivatives, which can then be separated and quantified using a standard non-chiral GC column. nih.govbu.edu Studies have shown that after administration of racemic Famprofazone, there is a predominance of the (-)-enantiomers of methamphetamine, amphetamine, p-hydroxyamphetamine, and p-hydroxymethamphetamine in urine. nih.gov Similarly, the (-)-enantiomers of ephedrine, pseudoephedrine, norephedrine, and norpseudoephedrine are found in higher concentrations than their corresponding (+)-enantiomers. nih.gov
The enantiomeric composition of methamphetamine and amphetamine derived from Famprofazone has been a subject of interest in forensic toxicology to distinguish its use from illicit methamphetamine abuse. nih.govbiocrick.com Research indicates that the proportion of l-methamphetamine is initially around 70% and increases over time after Famprofazone administration. biocrick.comoup.com
Comparative Analysis of Metabolic Profiles Utilizing Deuterated and Non-Deuterated Analogs
A direct comparison of the metabolic profiles of Famprofazone and this compound provides crucial information about the potential influence of deuterium substitution on the rate and pathways of metabolism. This phenomenon is known as the kinetic isotope effect (KIE). splendidlab.com A C-D bond is stronger than a C-H bond, and this difference in bond energy can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. splendidlab.com
By co-administering a 1:1 mixture of Famprofazone and this compound, researchers can simultaneously analyze the metabolites of both compounds in the same biological sample. The relative peak intensities of the deuterated and non-deuterated metabolites in the mass spectrum can reveal any significant KIE. If the ratio of the non-deuterated metabolite to the deuterated metabolite is significantly greater than 1, it indicates that the C-H bond is preferentially cleaved over the C-D bond, suggesting that this particular metabolic step is rate-limiting.
The following table outlines a hypothetical comparative analysis of key metabolic parameters between Famprofazone and this compound.
| Parameter | Famprofazone | This compound | Implication of Deuteration |
| Rate of N-dealkylation | Normal | Potentially Slower | KIE may reduce the formation of amphetamine. |
| Rate of p-hydroxylation | Normal | Potentially Slower | KIE may reduce the formation of hydroxylated metabolites. |
| Bioavailability | Baseline | Potentially Higher | Reduced first-pass metabolism. splendidlab.comvulcanchem.com |
| Enantiomeric Ratio (l/d) of Methamphetamine | ~70% l-enantiomer (B50610) initially | Potentially Altered | KIE could affect the stereoselectivity of metabolic enzymes. |
Future Directions and Emerging Research Perspectives for Famprofazone D3
Integration of Famprofazone-d3 into Novel Analytical Platforms
The primary application for deuterated compounds like this compound in analytical chemistry is as an internal standard, particularly in mass spectrometry-based techniques. The integration of this compound into advanced analytical platforms is poised to enhance the accuracy and reliability of quantifying famprofazone (B1672048) and its metabolites.
Famprofazone is known to be metabolized in the body to methamphetamine and amphetamine, a factor that complicates forensic and clinical toxicology. researchgate.netnih.gov Accurate quantification is therefore essential to distinguish between the legitimate use of famprofazone and the illicit use of amphetamines. researchgate.net Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for this purpose. semanticscholar.orgnih.gov
The use of a deuterated internal standard is crucial in these methods to correct for analyte loss during sample preparation and for variations in instrument response. This compound, by virtue of its chemical similarity to the parent compound, would co-elute and ionize similarly, but its increased mass (due to the deuterium (B1214612) atoms) allows it to be distinguished by the mass spectrometer. This ensures a more precise and accurate quantification of famprofazone.
Future research will likely see the application of this compound in more advanced and rapid analytical platforms. Techniques such as Direct Analysis in Real Time Mass Spectrometry (DART-MS) are being explored for high-throughput screening of seized drugs. chemrxiv.org The inclusion of an internal standard like this compound in such methods could improve quantitative accuracy and reduce the potential for false negatives or positives by providing an internal reference for mass calibration and concentration checks. chemrxiv.org
Table 1: Application of Analytical Techniques in Famprofazone Analysis
| Analytical Technique | Application | Role of Deuterated Standard (e.g., this compound) |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of famprofazone and its metabolites (methamphetamine, amphetamine) in urine and other biological matrices. researchgate.netnih.gov | Internal standard for accurate quantification, correcting for variability in extraction and derivatization. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of famprofazone and its metabolites in liver and other tissues. nih.gov | Internal standard to compensate for matrix effects and ensure precise measurement. |
Expansion of Isotopic Labeling Applications in Mechanistic Biochemical Studies
Stable isotope-labeled compounds are invaluable tools for elucidating complex metabolic pathways and understanding the disposition of drugs within an organism (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov The use of this compound has significant potential to expand our understanding of the biochemical mechanisms underlying famprofazone's metabolism.
By administering this compound and analyzing the resulting metabolites, researchers can definitively trace the metabolic fate of the parent compound. nih.gov This is particularly important for famprofazone, as its primary metabolites, methamphetamine and amphetamine, are psychoactive substances. nih.gov Isotopic labeling can help to precisely quantify the conversion rates and delineate the specific enzymatic pathways, such as N-dealkylation, responsible for this transformation. researchgate.net
Furthermore, stable isotope labeling combined with metabolomics can provide a system-wide view of how a drug perturbs cellular metabolism. nih.gov This approach, sometimes referred to as an 'isotopolome'-wide association study, can reveal not only the direct metabolic products but also the downstream effects on other metabolic networks. nih.gov Applying this to this compound could uncover previously unknown metabolic pathways or biological effects.
The strategic placement of deuterium atoms can also be used to investigate the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage at that position. nih.gov This can help identify the specific sites on the molecule that are most susceptible to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family. nih.gov
Challenges and Innovations in the Synthesis and Application of Deuterated Research Probes
While deuterated compounds like this compound are powerful research tools, their synthesis and application are not without challenges.
Challenges:
Synthesis: The development of site-selective, efficient, and scalable methods for deuteration remains a key challenge in synthetic organic chemistry. nih.gov Achieving high levels of isotopic enrichment at specific molecular positions requires specialized reagents and reaction conditions.
Metabolic Switching: Deuteration at one metabolic site can sometimes slow down metabolism at that position to such an extent that the body compensates by increasing metabolism at other sites. nih.gov This phenomenon, known as "metabolic switching" or "metabolic shunting," can lead to the formation of unexpected metabolites and must be carefully evaluated.
Analytical Interference: In mass spectrometry, it is crucial that the deuterated standard does not have overlapping ion fragments with the non-labeled analyte. For instance, some deuterated amphetamine standards were found to be unsuitable for certain analyses because they shared common ions with the target analyte after fragmentation, compromising the analysis. researchgate.netnih.gov Careful selection of the deuteration position and the analytical method is required to avoid such issues.
Innovations:
Synthetic Methodologies: Continuous innovation in synthetic chemistry is providing new tools for the precise and efficient synthesis of deuterated compounds. acs.org These advancements are making a wider range of complex deuterated probes more accessible to researchers.
High-Resolution Mass Spectrometry (HRMS): The increasing use of HRMS helps to overcome some analytical challenges by providing more accurate mass measurements, allowing for better differentiation between the analyte and the deuterated standard, even with some fragment overlap.
Integrated 'Omics' Approaches: The combination of stable isotope labeling with genomics, proteomics, and metabolomics offers a holistic approach to understanding the link between drug metabolism, reactive metabolite formation, and potential biological effects. nih.gov
Q & A
Q. What ethical considerations apply to human studies involving this compound?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) for approval. Ensure informed consent covers risks of deuterated compounds (e.g., long-term isotope effects). Adhere to GCP guidelines for data integrity and participant anonymity. Include a Data Safety Monitoring Board for adverse event oversight .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
